Azobenzene, 4-(phenylazo)-

Description

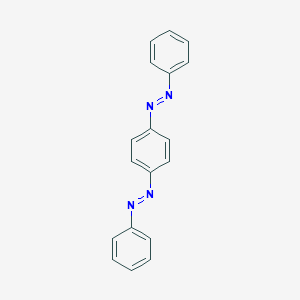

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

phenyl-(4-phenyldiazenylphenyl)diazene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4/c1-3-7-15(8-4-1)19-21-17-11-13-18(14-12-17)22-20-16-9-5-2-6-10-16/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLYZYCHWGGSYBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60283337, DTXSID401043576 | |

| Record name | 1,1'-Benzene-1,4-diylbis(phenyldiazene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60283337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E,E)-1,1'-Benzene-1,4-diylbis(phenyldiazene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401043576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1161-45-1, 36369-22-9 | |

| Record name | Azobenzene, 4-(phenylazo)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Benzene-1,4-diylbis(phenyldiazene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60283337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E,E)-1,1'-Benzene-1,4-diylbis(phenyldiazene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401043576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Enduring Legacy of Azobenzene: A Technical Guide to its History, Discovery, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azobenzene and its derivatives represent a cornerstone in the field of photopharmacology and smart materials. First described in 1834, the true potential of these compounds was not fully realized until the discovery of their remarkable photoswitching properties. This technical guide provides an in-depth exploration of the history, synthesis, and photophysical characteristics of azobenzene compounds. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a clear visualization of their application in biological systems.

A Journey Through Time: The History and Discovery of Azobenzene

The story of azobenzene begins in 1834 when German chemist Eilhard Mitscherlich first synthesized the compound through the reduction of nitrobenzene.[1] Initially, the vibrant color of azobenzene and its derivatives captured the attention of the burgeoning chemical industry, leading to their widespread use as dyes.[2] For nearly a century, their utility was largely confined to this application.

A paradigm shift occurred in 1937 when G. S. Hartley published his seminal work detailing the photoisomerization of azobenzene.[2] He discovered that the molecule could exist in two distinct isomeric forms, the thermally stable trans isomer and the metastable cis isomer, and that it was possible to switch between these two states using light. Specifically, ultraviolet (UV) light could induce a trans-to-cis isomerization, while the reverse cis-to-trans isomerization could be triggered by visible light or thermal relaxation.[1] This discovery laid the groundwork for the development of azobenzene-based molecular switches and photosensitive materials.

The latter half of the 20th century and the beginning of the 21st century have witnessed an explosion in research into the applications of azobenzene's unique photoswitching capabilities. Scientists have harnessed this property to control a vast array of biological processes with unprecedented spatiotemporal precision, leading to the development of photoswitchable drugs, enzymes, and even entire signaling pathways.[3] This has opened up new frontiers in medicine and materials science, with applications ranging from targeted drug delivery to the creation of light-controlled molecular machines.[3]

Photophysical Properties of Azobenzene Derivatives

The photoswitching behavior of azobenzene is governed by its photophysical properties, which can be tuned by modifying its chemical structure. The key parameters that define the performance of an azobenzene-based photoswitch are its absorption maxima (λmax) for both isomers, the quantum yield (Φ) of photoisomerization, and the thermal half-life (t½) of the cis isomer. A selection of these properties for various azobenzene derivatives is summarized in the table below.

| Compound | Solvent | trans λmax (nm) | cis λmax (nm) | Φ (trans→cis) | Φ (cis→trans) | cis t½ |

| Azobenzene | Methanol | 314 | 433 | 0.11 | 0.41 | 55 hours |

| 4-Methoxyazobenzene | DMF | 346 | ~440 | - | - | - |

| 4-((2-hydroxy-5-methylphenyl)diazenyl)-3-methoxybenzoic acid (AZO1) | DMF | 358 | ~450 | 1.5 x 10⁻⁴ s⁻¹ (isomerization rate) | - | - |

| Methyl 3-methoxy-4-((2-methoxy-5-methylphenyl)diazenyl)benzoate (AZO2) | DMF | 332 | ~450 | 3.1 x 10⁻³ s⁻¹ (isomerization rate) | - | - |

| 4-(4'-heptyloxyphenyl)azophenol | Polymeric thin film | 347 | 434 | - | - | - |

Key Experimental Protocols

The synthesis and characterization of azobenzene compounds are fundamental to their application in research and development. The following sections provide detailed protocols for two common synthetic methods.

Synthesis of Azobenzene via Azo Coupling

This method involves the reaction of a diazonium salt with an activated aromatic compound.[4]

Materials:

-

Aniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Phenol

-

Sodium hydroxide (NaOH)

-

Ice bath

-

Stirring apparatus

Procedure:

-

Diazotization of Aniline:

-

Dissolve a known quantity of aniline in a solution of concentrated HCl and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C. Stir the mixture for 15-20 minutes to ensure the complete formation of the benzenediazonium chloride salt.

-

-

Coupling Reaction:

-

In a separate beaker, dissolve phenol in an aqueous solution of sodium hydroxide.

-

Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the alkaline phenol solution with constant stirring. A brightly colored azo dye will precipitate.

-

-

Isolation and Purification:

-

Filter the precipitated product using vacuum filtration.

-

Wash the solid with cold water to remove any unreacted starting materials and salts.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure p-hydroxyazobenzene.

-

Synthesis of Asymmetric Azobenzenes via the Baeyer-Mills Reaction

This reaction is particularly useful for the synthesis of unsymmetrical azobenzenes and involves the condensation of an aromatic nitroso compound with an aniline derivative.[5]

Materials:

-

Nitrosobenzene

-

Aniline derivative (e.g., p-toluidine)

-

Glacial acetic acid

-

Stirring apparatus

-

Heating apparatus (if necessary)

Procedure:

-

Reaction Setup:

-

Dissolve the nitrosobenzene and the aniline derivative in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

-

Reaction:

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Gentle heating may be required for less reactive substrates.

-

-

Work-up and Purification:

-

Once the reaction is complete, pour the mixture into water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure asymmetric azobenzene.

-

Visualizing the Mechanism of Action

The power of azobenzene photoswitches lies in their ability to precisely control biological processes. The following diagrams, rendered in the DOT language for Graphviz, illustrate a key signaling pathway and a typical experimental workflow.

Caption: Photocontrol of a Ligand-gated Ion Channel (LiGluR).

Caption: Experimental workflow for in vitro testing of photoswitchable drugs.

Conclusion

From its humble beginnings as a textile dye to its current status as a sophisticated tool in photopharmacology and materials science, azobenzene has proven to be a remarkably versatile molecule. Its unique ability to undergo reversible photoisomerization has empowered researchers to control complex biological systems with light, offering unprecedented precision and paving the way for novel therapeutic strategies and advanced materials. This guide has provided a comprehensive overview of the history, synthesis, and application of azobenzene compounds, with the aim of equipping researchers and drug development professionals with the foundational knowledge necessary to harness the full potential of this extraordinary molecular switch.

References

- 1. Optocontrol of glutamate receptor activity by single side-chain photoisomerization | eLife [elifesciences.org]

- 2. Light-Sensitive Open Channel Block of Ionotropic Glutamate Receptors by Quaternary Ammonium Azobenzene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Azo coupling - Wikipedia [en.wikipedia.org]

- 5. Continuous flow synthesis of azobenzenes via Baeyer–Mills reaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fundamental Properties of 4-(Phenylazo)azobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Phenylazo)azobenzene, also systematically known as 1,4-bis(phenylazo)benzene, is a symmetrical aromatic azo compound featuring two N=N double bonds linking a central benzene ring to two terminal phenyl groups. As a member of the bis-azobenzene family, this molecule possesses an extended π-conjugated system, making it a subject of interest in materials science and chromophore chemistry. Its defining characteristic, shared with other azobenzenes, is its ability to undergo reversible trans-cis photoisomerization, a property that positions it as a molecular switch. This photoswitching capability, combined with the susceptibility of the azo linkage to enzymatic cleavage under hypoxic conditions, makes 4-(phenylazo)azobenzene and its derivatives highly valuable for advanced applications in drug delivery, molecular machines, and smart materials.[1][2] This guide provides a comprehensive overview of its core properties, experimental protocols, and functional mechanisms.

Core Properties of 4-(Phenylazo)azobenzene

The fundamental physicochemical properties of 4-(phenylazo)azobenzene (CAS No: 1161-45-1) are summarized below. These data are essential for its handling, formulation, and application in experimental settings.

| Property | Value | Reference(s) |

| IUPAC Name | phenyl-(4-phenyldiazenylphenyl)diazene | [1] |

| Synonyms | 1,4-Bis(phenylazo)benzene, 4-Azoazobenzene | [1][3] |

| CAS Number | 1161-45-1 | [1][3] |

| Molecular Formula | C₁₈H₁₄N₄ | [1][3] |

| Molecular Weight | 286.33 g/mol | [3] |

| Melting Point | 167 °C | [3][4] |

| Boiling Point | 461.0 ± 28.0 °C (Predicted) | [3][4] |

| Density | 1.11 ± 0.1 g/cm³ (Predicted) | [3][4] |

| InChI | InChI=1S/C18H14N4/c1-3-7-15(8-4-1)19-21-17-11-13-18(14-12-17)22-20-16-9-5-2-6-10-16/h1-14H | [1] |

| SMILES | C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=CC=C3 | [1] |

Spectral Properties

| Property | Expected Characteristics | Reference(s) |

| UV-Vis Absorption | Exhibits a strong π→π* transition band in the UV region (typically 320-360 nm for trans-isomers) and a weaker, often overlapping, n→π* transition band at longer wavelengths in the visible spectrum (~440 nm). The extended conjugation in a bis-azo system may shift these bands. | [5][6] |

| ¹H NMR | The proton NMR spectrum is expected to show signals in the aromatic region (typically 7-8 ppm). Due to the molecule's symmetry, the protons on the central benzene ring would appear as a singlet, while the protons on the two equivalent terminal phenyl rings would show characteristic doublet and triplet patterns. | [7] |

| ¹³C NMR | The carbon NMR spectrum would display distinct signals for the different carbon environments in the aromatic rings. Carbons directly attached to the azo groups would be shifted downfield. | [7] |

Experimental Protocols

Synthesis of 4-(Phenylazo)azobenzene

The synthesis of 4-(phenylazo)azobenzene can be achieved via a sequential diazotization and azo coupling reaction. A plausible two-step route starting from p-phenylenediamine is outlined below.

Step 1: Mono-diazotization of p-Phenylenediamine and Coupling with Benzene

-

Diazotization: Dissolve p-phenylenediamine in an aqueous solution of hydrochloric acid and cool the mixture to 0-5 °C in an ice-water bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C. Stir vigorously to form the mono-diazonium salt of p-phenylenediamine.

-

Coupling: In a separate vessel, dissolve an equimolar amount of benzene in a suitable solvent.

-

Slowly add the freshly prepared diazonium salt solution to the benzene solution. An electrophilic aromatic substitution reaction occurs, yielding 4-aminoazobenzene.

Step 2: Diazotization of 4-Aminoazobenzene and Coupling with Benzene

-

Diazotization: Dissolve the 4-aminoazobenzene product from Step 1 in an acidic solution (e.g., HCl) and cool to 0-5 °C.

-

Slowly add an aqueous solution of sodium nitrite to the cooled mixture to form the corresponding diazonium salt.

-

Coupling: Slowly add this second diazonium salt solution to a solution of benzene to perform the final coupling reaction.

-

Purification: The resulting precipitate, 4-(phenylazo)azobenzene, can be isolated by filtration, washed with cold water, and purified by recrystallization from a suitable solvent like ethanol.

Caption: Synthesis workflow for 4-(phenylazo)azobenzene.

Characterization Workflow

-

Purity and Melting Point: The purity of the synthesized product is initially assessed by measuring its melting point and comparing it to the literature value (167 °C).[3][4] A sharp melting range indicates high purity.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique is used to confirm the molecular weight of the compound (286.33 g/mol ).[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure. The observed chemical shifts, integration values, and coupling patterns should be consistent with the symmetrical structure of 1,4-bis(phenylazo)benzene.[7]

-

UV-Visible Spectroscopy: The UV-Vis absorption spectrum is measured to identify the characteristic π→π* and n→π* transitions and to study the photoisomerization behavior of the compound.[5][6]

Core Mechanisms and Applications

The utility of 4-(phenylazo)azobenzene in drug development and materials science stems primarily from two key mechanisms: photoisomerization and hypoxia-responsive cleavage.

Photoisomerization (Photoswitching)

Azobenzene compounds can exist in two isomeric forms: the more stable trans isomer and the less stable cis isomer. Irradiation with UV light (typically ~365 nm) can induce a conformational change from the planar trans state to the bent cis state. This process is reversible and can be switched back to the trans state by irradiation with visible light (typically >400 nm) or by thermal relaxation.[2][5] This reversible switching alters the molecule's geometry, dipole moment, and absorption spectrum, allowing it to function as a light-controlled molecular switch.

References

- 1. researchgate.net [researchgate.net]

- 2. Bis-azobenzene crosslinkers for photocontrol of peptide structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,4-Bis(phenylazo)benzene | 1161-45-1 [chemicalbook.com]

- 4. 1,4-Bis(phenylazo)benzene | 1161-45-1 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 7. rsc.org [rsc.org]

Spectroscopic Characterization of 4-Phenylazo-azobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 4-phenylazo-azobenzene, also known as 1,4-bis(phenylazo)benzene. This compound, belonging to the azobenzene family, is of significant interest due to the photoisomerization properties of the azo group, which allows for light-induced, reversible switching between its trans and cis isomers. This behavior makes it a valuable component in the development of photoswitchable materials, molecular machines, and targeted drug delivery systems.

This guide summarizes the expected spectroscopic data for 4-phenylazo-azobenzene based on available information for the compound and its close analogs. It also provides detailed experimental protocols for the key spectroscopic techniques used in its characterization.

Core Spectroscopic Data

The following tables summarize the expected quantitative data for the spectroscopic characterization of 4-phenylazo-azobenzene. These values are compiled from literature data on closely related azobenzene derivatives and should be considered as reference points for experimental analysis.

Table 1: UV-Visible Spectroscopy Data

| Solvent | π → π* Transition (λmax, nm) | n → π* Transition (λmax, nm) |

| Non-polar (e.g., Hexane) | ~320-350 | ~440-450 |

| Polar Aprotic (e.g., THF, DMF) | ~330-360 | ~440-450 |

| Polar Protic (e.g., Ethanol) | ~330-360 | ~440-450 |

Note: The position and intensity of the absorption bands can be influenced by the solvent polarity. The π → π transition is typically more intense than the n → π* transition.*

Table 2: Infrared (IR) Spectroscopy Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Assignment |

| 3050-3100 | C-H stretch (aromatic) |

| 1580-1600 | C=C stretch (aromatic ring) |

| ~1485 | N=N stretch |

| 1440-1465 | C=C stretch (aromatic ring) |

| ~1150 | C-N stretch |

| 760-780 | C-H out-of-plane bend (monosubstituted benzene) |

| 680-700 | C-H out-of-plane bend (monosubstituted benzene) |

Note: The N=N stretching vibration in symmetrical azobenzenes is often weak or inactive in the IR spectrum due to the lack of a significant change in dipole moment.

Table 3: ¹H NMR Spectroscopy Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 7.90-8.00 | d | Protons ortho to the azo group on the central ring |

| 7.80-7.90 | d | Protons ortho to the azo group on the terminal rings |

| 7.40-7.60 | m | Protons meta and para to the azo group on the terminal rings |

| 7.30-7.40 | s | Protons on the central benzene ring |

Note: Chemical shifts are approximate and can be influenced by solvent and concentration. The exact appearance of the spectrum will depend on the coupling constants between adjacent protons.

Table 4: ¹³C NMR Spectroscopy Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~152 | Carbon attached to the azo group (ipso-carbon) |

| ~148 | Carbon on the central ring attached to the azo groups |

| ~131 | Para-carbon of the terminal phenyl rings |

| ~129 | Ortho- and meta-carbons of the terminal phenyl rings |

| ~123 | Carbons on the central benzene ring |

Note: The signals for the aromatic carbons can be complex and may overlap. Definitive assignment often requires 2D NMR techniques.

Table 5: Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Proposed Fragment |

| 286 | [M]⁺ (Molecular Ion) |

| 181 | [C₆H₅N=NC₆H₄]⁺ |

| 105 | [C₆H₅N₂]⁺ |

| 77 | [C₆H₅]⁺ |

Note: The fragmentation pattern of azobenzenes under EI conditions often involves cleavage of the C-N and N=N bonds. The molecular ion is typically observed.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

UV-Visible Spectroscopy

-

Sample Preparation: Prepare a stock solution of 4-phenylazo-azobenzene in a suitable UV-grade solvent (e.g., ethanol, acetonitrile, or hexane) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a dilute solution (typically in the range of 1-10 µg/mL) to ensure that the absorbance falls within the linear range of the spectrophotometer (ideally between 0.1 and 1.0 AU).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a matching quartz cuvette with the sample solution.

-

Record the baseline with the solvent-filled cuvettes in both the sample and reference beams.

-

Replace the solvent in the sample beam with the sample solution and record the absorption spectrum over a wavelength range of 200-600 nm.

-

Identify the wavelengths of maximum absorbance (λmax) for the characteristic π → π* and n → π* transitions.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid 4-phenylazo-azobenzene sample into a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar and mix thoroughly with the sample.

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Measurement:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of 4-phenylazo-azobenzene in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

-

Ensure the sample is fully dissolved to obtain a homogeneous solution. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

-

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Measurement:

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum, typically using a single pulse experiment.

-

Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

-

Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the signals in the ¹H spectrum to determine the relative number of protons.

-

Assign the chemical shifts (δ) of the signals to the different protons and carbons in the molecule.

-

Mass Spectrometry

-

Sample Preparation:

-

For Electron Ionization (EI), a small amount of the solid sample is introduced directly into the ion source via a direct insertion probe, or a dilute solution in a volatile solvent can be injected if coupled with a gas chromatograph.

-

-

Instrumentation: Use a mass spectrometer equipped with an EI source.

-

Measurement:

-

The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated, plotting the relative abundance of ions against their m/z values.

-

Identify the molecular ion peak ([M]⁺) and the major fragment ions to elucidate the structure and confirm the molecular weight of the compound.

-

Visualizations

Synthesis Workflow of 4-Phenylazo-azobenzene

The synthesis of 1,4-bis(phenylazo)benzene typically involves a two-step diazotization and azo coupling reaction. The following diagram illustrates a general workflow for its preparation.

An In-depth Technical Guide to the Photoisomerization of Azobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azobenzene and its derivatives represent a cornerstone in the field of photopharmacology and smart materials due to their remarkable ability to undergo reversible photoisomerization. This light-induced transformation between two geometric isomers, the thermally stable trans (E) form and the metastable cis (Z) form, allows for precise spatiotemporal control over molecular geometry, polarity, and, consequently, biological activity. This unique characteristic has positioned azobenzene as a powerful molecular switch in various applications, from targeted drug delivery to the development of light-responsive materials. Understanding the fundamental principles of azobenzene photoisomerization is therefore critical for harnessing its full potential in therapeutic and materials science innovations.

Core Concepts of Azobenzene Photoisomerization

The photoisomerization of azobenzene is a photophysical process initiated by the absorption of light, leading to a reversible change in its molecular structure around the central N=N double bond. The trans isomer is generally planar and thermodynamically more stable, while the cis isomer is non-planar and possesses a higher energy state.

Spectroscopic Properties

The trans and cis isomers of azobenzene have distinct absorption spectra, a property that is fundamental to their photoswitching capability. The trans isomer typically exhibits a strong π-π* transition in the ultraviolet (UV) region (around 320-350 nm) and a weaker, symmetry-forbidden n-π* transition in the visible region (around 440 nm). In contrast, the cis isomer displays a prominent n-π* transition in the visible region and its π-π* transition is shifted to shorter wavelengths and is less intense compared to the trans isomer. This spectral separation allows for the selective photo-conversion between the two isomers using different wavelengths of light. Irradiation with UV light typically favors the trans-to-cis isomerization, while visible light promotes the reverse cis-to--trans process. The cis isomer can also revert to the more stable trans form thermally in the dark.

Isomerization Mechanisms

The precise mechanism of azobenzene photoisomerization has been a subject of extensive research and debate, with two primary pathways proposed:

-

Rotation: This mechanism involves the rotation around the N=N double bond in the excited state, passing through a twisted transition state.

-

Inversion: This pathway proceeds through a planar or near-planar transition state where one of the nitrogen atoms undergoes a change in hybridization, leading to an in-plane "inversion" of one of the phenyl rings.

Current understanding suggests that the operative mechanism can depend on the specific azobenzene derivative, the solvent environment, and the electronic state accessed upon photoexcitation. Both pathways can contribute to the isomerization process, and the relaxation from the excited state is an ultrafast process, often occurring on the picosecond timescale.

Quantitative Data on Azobenzene Photoisomerization

The efficiency and characteristics of azobenzene photoswitching are described by several key quantitative parameters. The following tables summarize representative data for unsubstituted azobenzene and some of its derivatives. It is important to note that these values can be influenced by the solvent, temperature, and local molecular environment.

| Compound | Solvent | λmax (E) (π-π) [nm] | λmax (E) (n-π) [nm] | λmax (Z) (n-π*) [nm] |

| Azobenzene | Methanol | ~320 | ~440 | ~430 |

| 4-Aminoazobenzene | Ethanol | ~390 | - | - |

| 4-Nitroazobenzene | Dioxane | ~330 | ~430 | - |

| 4,4'-Dimethylazobenzene | Cyclohexane | ~330 | ~450 | - |

| 4-Methoxyazobenzene | Ethanol | ~350 | - | - |

Table 1: UV-Vis Absorption Maxima of Selected Azobenzene Derivatives.

| Compound | Solvent | Excitation λ [nm] | Φ (E→Z) | Φ (Z→E) |

| Azobenzene | Methanol | 313 | 0.11 | 0.41 |

| Azobenzene | Methanol | 365 | 0.24 | 0.53 |

| Azobenzene | Methanol | 436 | 0.11 | 0.47 |

| Azobenzene in ssDNA | Buffer | 365 | 0.036 | - |

| Azobenzene in dsDNA | Buffer | 365 | 0.0056 | - |

Table 2: Photoisomerization Quantum Yields (Φ) of Azobenzene.[1][2] The quantum yield is dependent on the excitation wavelength, a phenomenon that violates Kasha's rule.[3]

| Compound | Solvent | Half-life (τ1/2) |

| Azobenzene | Acetonitrile | ~4.7 hours |

| 2,2',6,6'-Tetrafluoroazobenzene | Acetonitrile | ~36.9 hours |

| 4-Aminoazobenzene | Ethanol | minutes |

| 4-Nitro-4'-dimethylaminoazobenzene | Toluene | seconds |

Table 3: Thermal Half-lives of the Z-isomer of Selected Azobenzene Derivatives at Room Temperature.[4]

Experimental Protocols

Investigating the photoisomerization of azobenzene requires a suite of spectroscopic techniques to monitor the changes in molecular structure and concentration of the isomers.

UV-Vis Spectroscopy for Monitoring Isomerization

UV-Vis spectroscopy is the primary tool for observing the photoisomerization of azobenzene due to the distinct absorption spectra of the E and Z isomers.

Objective: To monitor the trans-to-cis and cis-to-trans isomerization of azobenzene upon irradiation with specific wavelengths of light.

Materials:

-

Azobenzene derivative

-

Spectroscopic grade solvent (e.g., methanol, acetonitrile, cyclohexane)

-

Quartz cuvette

-

UV-Vis spectrophotometer

-

Light source for irradiation (e.g., UV lamp with filters, LED, or laser)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the azobenzene derivative in the chosen solvent. The concentration should be adjusted to have a maximum absorbance in the range of 0.5-1.5 at the λmax of the E isomer's π-π* transition.

-

Initial Spectrum: Record the UV-Vis absorption spectrum of the solution in the dark. This spectrum represents the predominantly trans isomer.

-

trans-to-cis Isomerization: Irradiate the sample in the cuvette with UV light (e.g., 365 nm) directly in the spectrophotometer's sample holder if possible, or externally and then quickly transfer it for measurement. Record spectra at regular time intervals until no further changes are observed, indicating that the photostationary state (PSS) has been reached. The decrease in the π-π* band and the increase in the n-π* band are indicative of the formation of the cis isomer.

-

cis-to-trans Isomerization (Photochemical): After reaching the trans-to-cis PSS, irradiate the sample with visible light (e.g., >420 nm). Record spectra at regular intervals to monitor the reappearance of the trans isomer's characteristic absorption bands.

-

cis-to-trans Isomerization (Thermal): After reaching the trans-to-cis PSS, place the cuvette in the dark at a controlled temperature. Record spectra at regular time intervals to monitor the thermal relaxation back to the trans isomer. The rate of this process can be used to determine the thermal half-life of the cis isomer.

NMR Spectroscopy for Isomer Quantification

¹H NMR spectroscopy provides a powerful method to quantify the ratio of trans and cis isomers in a solution, as the protons of the two isomers experience different chemical environments and thus have distinct chemical shifts.

Objective: To determine the isomeric ratio of an azobenzene derivative at the photostationary state.

Materials:

-

Azobenzene derivative

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube

-

NMR spectrometer

-

Fiber-optic cable coupled to a light source for in-situ irradiation (optional, but recommended for fast-relaxing isomers).

Procedure:

-

Sample Preparation: Dissolve the azobenzene derivative in the deuterated solvent in an NMR tube.

-

Initial Spectrum: Record the ¹H NMR spectrum of the sample in the dark to obtain the spectrum of the pure trans isomer.

-

Irradiation: Irradiate the NMR tube with the desired wavelength of light to induce isomerization. For in-situ monitoring, the fiber-optic cable is inserted into the NMR tube.

-

PSS Spectrum: After a sufficient irradiation time to reach the PSS, record the ¹H NMR spectrum.

-

Data Analysis: Identify the distinct signals corresponding to the aromatic protons of the trans and cis isomers. Integrate the respective signals to determine the relative concentrations of the two isomers at the PSS.

Femtosecond Transient Absorption Spectroscopy

This advanced technique allows for the direct observation of the short-lived excited states and the dynamics of the isomerization process on the femtosecond to picosecond timescale.

Objective: To investigate the ultrafast excited-state dynamics of azobenzene photoisomerization.

Experimental Setup: A typical pump-probe setup is used. An ultrashort laser pulse (the "pump") excites the sample, and a second, time-delayed pulse (the "probe") measures the change in absorption of the sample. By varying the delay time between the pump and probe pulses, the evolution of the excited state can be mapped.

General Procedure:

-

Laser System: A femtosecond laser system, typically a Ti:sapphire laser, is used to generate ultrashort pulses. The output is split into two beams for the pump and probe.

-

Wavelength Tuning: The pump beam is tuned to a wavelength that excites the azobenzene sample (e.g., in the UV for the π-π* transition or in the visible for the n-π* transition). The probe is often a broadband white-light continuum to monitor absorption changes over a wide spectral range.

-

Sample: The azobenzene solution is continuously flowed through a sample cell to ensure that each laser pulse interacts with a fresh portion of the sample, preventing photodegradation.

-

Data Acquisition: The change in absorbance of the probe beam is measured as a function of both wavelength and the delay time between the pump and probe pulses. This generates a two-dimensional data map of transient absorption.

-

Data Analysis: The transient spectra reveal the formation and decay of excited states. The decay kinetics at specific wavelengths are analyzed to determine the lifetimes of these states and the timescales of the isomerization process.

Signaling Pathways and Logical Relationships

The photoisomerization of azobenzene can be harnessed to control biological systems. For instance, an azobenzene-containing drug can be designed to be inactive in its trans form and active in its cis form. Upon irradiation of a specific tissue, the drug is switched to its active state, allowing for targeted therapy.

References

- 1. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]

- 2. Photoisomerization quantum yield of azobenzene-modified DNA depends on local sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A fiber-optic spectroscopic setup for isomerization quantum yield determination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. beilstein-journals.org [beilstein-journals.org]

An In-Depth Technical Guide to the Electronic Transitions in 4-(Phenylazo)azobenzene

For Researchers, Scientists, and Drug Development Professionals

4-(Phenylazo)azobenzene, commonly known as azobenzene, is a prototypical photochromic molecule that undergoes reversible isomerization between its trans (E) and cis (Z) forms upon light irradiation. This property makes it a fundamental building block for molecular switches, photosensitive materials, and photopharmacology. A thorough understanding of its electronic transitions is critical for designing and optimizing these applications. This guide provides a detailed overview of the electronic transitions, photoisomerization dynamics, and the experimental and computational methods used in their characterization.

Core Electronic Transitions in Azobenzene

The photochromic behavior of azobenzene is governed by two primary electronic transitions observable in its UV-Vis absorption spectrum. These transitions originate from the promotion of electrons from occupied to unoccupied molecular orbitals centered on the diazo (–N=N–) group.

-

π → π* Transition: This is a high-energy, high-intensity transition corresponding to the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. In the thermodynamically stable trans-isomer, this transition is symmetry-allowed, resulting in a strong absorption band in the near-UV region.[1] For the cis-isomer, the intensity of this band decreases significantly, and it experiences a slight blue shift (hypsochromic shift).[2]

-

n → π* Transition: This transition involves the excitation of an electron from a non-bonding (n) orbital, localized on the nitrogen atoms, to a π* anti-bonding orbital.[2] In the planar trans-isomer, this transition is symmetry-forbidden, leading to a very weak absorption band in the visible region.[1][2] Upon isomerization to the non-planar cis form, the symmetry constraint is relaxed, and the intensity of the n → π* band increases.[2]

The distinct spectral separation and differing intensities of these bands for the two isomers are fundamental to the selective photochemical control of the isomerization process.

Quantitative Spectroscopic Data

The absorption characteristics of azobenzene's isomers are summarized below. The exact λmax and molar extinction coefficients (ε) can vary with solvent polarity and substitution on the phenyl rings.

| Isomer | Transition | Wavelength (λmax) | Molar Extinction Coefficient (ε) | Characteristics |

| trans-Azobenzene | π → π | ~320-325 nm[1][3] | High (~20,000–30,000 M-1cm-1)[2] | Strong, symmetry-allowed |

| n → π | ~440-450 nm[3][4] | Low (~400 M-1cm-1)[2] | Weak, symmetry-forbidden | |

| cis-Azobenzene | π → π | ~250 nm[4] | Moderate (~7,000–10,000 M-1cm-1)[2] | Weaker intensity, blue-shifted |

| n → π | ~430-450 nm[3][4] | Moderate (~1,500 M-1cm-1)[2] | Stronger intensity, allowed |

Photoisomerization Pathways and Mechanisms

Absorption of a photon promotes the azobenzene molecule to an excited electronic state (S1 or S2), from which it can relax back to the ground state (S0) as either the trans or cis isomer. The trans → cis isomerization is typically induced by UV light (~320–380 nm), while the reverse cis → trans process can be triggered by visible light (~400–450 nm) or thermal relaxation.[2]

Two primary mechanisms have been proposed for the isomerization process in the excited state:

-

Rotation: Isomerization occurs via twisting around the N=N double bond. This pathway is believed to dominate following excitation to the S2 (π,π*) state.[1]

-

Inversion: Isomerization proceeds through an in-plane, linear transition state involving one of the nitrogen atoms. This pathway is generally associated with excitation to the S1 (n,π*) state.[1]

The operative mechanism influences the quantum yield of isomerization, which is often wavelength-dependent.

Caption: Energy level diagram illustrating the electronic states and photoisomerization pathways of azobenzene.

Experimental Protocols

A. UV-Vis Spectroscopic Analysis of Photoisomerization

UV-Vis spectroscopy is the primary tool for monitoring azobenzene isomerization.[5][6]

Methodology:

-

Sample Preparation: Prepare a dilute solution of the azobenzene compound in a suitable solvent (e.g., DMSO, acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield a maximum absorbance between 1.0 and 1.5 in the π→π* band.

-

Initial Spectrum: Record the absorption spectrum of the sample. This spectrum represents the thermally equilibrated state, which is predominantly the trans-isomer.

-

trans → cis Isomerization: Irradiate the sample with UV light at a wavelength corresponding to the π→π* transition (e.g., 365 nm).[5] Record spectra at set time intervals until no further spectral changes are observed, indicating that the photostationary state (PSS) has been reached.

-

cis → trans Isomerization: To observe the reverse isomerization, irradiate the PSS sample with visible light (e.g., >420 nm) or allow it to relax in the dark at a controlled temperature.[2] Monitor the recovery of the initial trans-isomer spectrum over time.

-

Data Analysis: The fraction of each isomer at the PSS can be quantified using the changes in absorbance at the λmax of the π→π* band. Kinetic analysis of the thermal relaxation data can provide the rate constant and half-life of the cis-isomer.

Caption: A standard workflow for characterizing azobenzene photoisomerization using UV-Vis spectroscopy.

Computational Methodologies

Computational chemistry provides invaluable insights into the electronic structure and potential energy surfaces of azobenzene isomers, complementing experimental findings.

Typical Workflow:

-

Ground-State Geometry Optimization: The molecular structures of the trans and cis isomers are optimized using methods like Density Functional Theory (DFT), often with the B3LYP functional.[7] This step determines the lowest energy conformations.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies).

-

Vertical Excitation Calculations: Using the optimized ground-state geometries, the vertical excitation energies and oscillator strengths are calculated. Time-Dependent DFT (TD-DFT) is a widely used method for this purpose.[7][8] This step predicts the λmax of the absorption bands.

-

Potential Energy Surface (PES) Scanning: To investigate the isomerization mechanism, a relaxed PES scan can be performed by systematically changing key coordinates (like the CNNC dihedral angle for rotation) and calculating the energy of the ground and excited states at each point.[9][10] This helps identify transition states and conical intersections.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Control over molecular motion using the cis–trans photoisomerization of the azo group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. arxiv.org [arxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. lle.rochester.edu [lle.rochester.edu]

- 9. pubs.aip.org [pubs.aip.org]

- 10. re.public.polimi.it [re.public.polimi.it]

The Dawn of a Molecular Switch: An In-depth Technical Guide to the Early Studies of Azobenzene Photoswitching

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reversible isomerization of azobenzene upon exposure to light, a cornerstone of modern photopharmacology and materials science, has a rich history rooted in early spectroscopic and photochemical investigations. This technical guide delves into the seminal studies that first uncovered the remarkable photoswitching properties of azobenzene, providing a detailed look at the foundational experiments, the initial mechanistic debates, and the early quantitative understanding of this pivotal molecule.

The journey into the photochromism of azobenzene began in the 1930s, a period of burgeoning interest in the interaction of light with molecules. It was during this time that the groundwork was laid for what would become a vast field of research, with azobenzene and its derivatives now integral to the development of light-controllable systems for applications ranging from targeted drug delivery to molecular machinery. This guide aims to provide contemporary researchers with a thorough understanding of the pioneering work that started it all.

The Landmark Discovery of cis-Azobenzene

The story of azobenzene's photoswitching capabilities is inextricably linked to the work of G. S. Hartley. In a seminal 1937 publication in Nature, Hartley reported the existence of a second, less stable isomer of azobenzene, which he identified as the cis-form.[1][2] Prior to this, the common, thermodynamically stable form was known, which was later designated as trans-azobenzene.

Hartley's discovery was not serendipitous but rather the result of careful observation of anomalies in the solubility and light absorption of azobenzene solutions upon exposure to sunlight.[1][2] He noticed that solutions of azobenzene in various solvents, when exposed to light, exhibited a change in their absorption spectra and an increase in solubility, suggesting the formation of a new species.[2] This new isomer could be reverted to the original form by heating, indicating a reversible transformation.[3]

A more detailed account of his findings was published in the Journal of the Chemical Society in 1938, where he described the preparation, isolation, and initial characterization of this new isomer.[3] This work laid the experimental foundation for the entire field of azobenzene photoswitching.

Early Experimental Protocols

The initial methods for producing and isolating cis-azobenzene, as developed by Hartley, were elegant in their simplicity and relied on fundamental chemical principles. These early protocols are a testament to the ingenuity of chemists of that era.

Preparation of cis-Azobenzene

The conversion of the stable trans-azobenzene to the cis-isomer was achieved by irradiating a solution of the compound with a suitable light source.

Detailed Methodology:

-

Solution Preparation: A solution of trans-azobenzene was prepared in a solvent such as acetone or hexane. The concentration was typically low to ensure efficient light penetration.

-

Irradiation: The solution was exposed to a bright light source. In his initial experiments, Hartley used sunlight.[2] Later studies would employ more controlled light sources, such as mercury arc lamps, to achieve more efficient and reproducible isomerization.

-

Monitoring the Conversion: The progress of the photoisomerization was monitored by observing the changes in the solution's color and, more quantitatively, by measuring the changes in its absorption spectrum using a spectrophotometer. The formation of the cis-isomer is accompanied by a decrease in the intensity of the strong π-π* transition of the trans-isomer and the appearance of the n-π* band of the cis-isomer.

Separation of cis and trans Isomers

Hartley devised a clever separation method based on the differing physical properties of the two isomers, namely their solubility and partitioning behavior between immiscible solvents.

Detailed Methodology:

-

Solvent System Selection: A two-phase solvent system was chosen where the two isomers exhibit different distribution coefficients. Hartley utilized a mixture of aqueous acetone and petroleum ether.

-

Extraction: The irradiated solution containing a mixture of cis- and trans-azobenzene was subjected to a liquid-liquid extraction. The more polar cis-isomer preferentially partitioned into the more polar aqueous acetone phase, while the less polar trans-isomer favored the nonpolar petroleum ether phase.

-

Isolation: The separated phases were then carefully collected. The cis-azobenzene could be isolated from the aqueous acetone phase by subsequent purification steps, such as evaporation of the solvent under reduced pressure, performed in the dark to prevent back-isomerization.

Early Quantitative Data

While the primary focus of the initial studies was the discovery and characterization of the new isomer, some early quantitative data on the photophysical and thermal properties of azobenzene were reported. It is important to note that the precision of these early measurements may not match modern standards, but they provided the first crucial insights into the behavior of this photoswitch.

Spectroscopic Properties

The distinct absorption spectra of the trans and cis isomers were fundamental to their discovery and characterization.

| Isomer | λmax (π-π) | λmax (n-π) | Molar Extinction Coefficient (ε) at λmax (π-π*) |

| trans-Azobenzene | ~320 nm | ~440 nm (weak) | High (~20,000 - 30,000 M⁻¹cm⁻¹) |

| cis-Azobenzene | ~280 nm | ~430 nm (stronger) | Lower (~5,000 - 10,000 M⁻¹cm⁻¹) |

Physicochemical Properties

The difference in polarity between the two isomers was a key observation in their initial separation and characterization. This was later quantified by dipole moment measurements.

| Isomer | Dipole Moment (in Benzene) |

| trans-Azobenzene | 0 D |

| cis-Azobenzene | 3.0 D[4] |

Isomerization Parameters

Early investigations also began to quantify the efficiency of the photoisomerization and the stability of the cis-isomer.

| Parameter | Early Reported Value |

| Quantum Yield (Φ) | |

| Φ (trans → cis) | Values in the range of 0.1-0.3 were reported in later, but still early, studies.[1][5] |

| Φ (cis → trans) | Values in the range of 0.4-0.5 were reported in later, but still early, studies.[5] |

| Thermal Half-life (t½) of cis-Azobenzene | Several hours to days at room temperature, depending on the solvent. Hartley noted the slow thermal reversion at ordinary temperatures.[2] Later studies provided more precise values.[6] |

The Early Mechanistic Debate: Rotation vs. Inversion

The discovery of the reversible photoisomerization of azobenzene immediately sparked a debate about the underlying molecular mechanism. Two primary pathways were proposed in the early years: rotation around the N=N double bond and inversion at one of the nitrogen atoms.

-

Rotation Mechanism: This pathway involves a twisting motion around the central N=N bond in the excited state, leading to a perpendicular arrangement of the phenyl rings, from which the molecule can relax to either the cis or trans ground state.

-

Inversion Mechanism: This pathway proposes that one of the nitrogen atoms moves in-plane, passing through a linear transition state, to achieve the isomeric conversion.

This fundamental debate about the operative mechanism for both the photochemical and thermal isomerization processes would continue for decades, driving numerous experimental and theoretical studies.

Visualizing the Core Concepts

To better illustrate the foundational concepts discussed, the following diagrams have been generated using the Graphviz DOT language, adhering to the specified design constraints.

Caption: The fundamental photoswitching cycle of azobenzene.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. 113. The cis-form of azobenzene and the velocity of the thermal cis→trans-conversion of azobenzene and some derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. Control over molecular motion using the cis–trans photoisomerization of the azo group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thermal Half-Lives of Azobenzene Derivatives: Virtual Screening Based on Intersystem Crossing Using a Machine Learning Potential - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Dance of Light and Molecules: A Technical Guide to the Theoretical Models of Azobenzene Isomerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azobenzene and its derivatives have emerged as indispensable tools in a myriad of scientific disciplines, from materials science to pharmacology. Their remarkable ability to undergo reversible isomerization between two distinct geometric forms, the trans (E) and cis (Z) isomers, upon exposure to light, forms the basis of their utility as molecular switches. This photochromic behavior allows for precise spatiotemporal control over molecular systems, enabling applications in targeted drug delivery, photopharmacology, and the development of light-responsive materials. A profound understanding of the theoretical models governing this isomerization is paramount for the rational design and optimization of novel azobenzene-based technologies. This technical guide provides an in-depth exploration of the core theoretical models of azobenzene isomerization, supported by quantitative data, detailed experimental and computational protocols, and visual representations of the key pathways.

Core Theoretical Models of Isomerization

The isomerization of azobenzene can be triggered either thermally or photochemically. While the thermal process exclusively leads to the more stable trans isomer from the cis form, photochemical isomerization allows for interconversion in both directions. The underlying mechanisms for these transformations have been the subject of extensive theoretical and experimental investigation, leading to the establishment of two primary pathways: rotation and inversion .

Photochemical Isomerization

Photoisomerization is initiated by the absorption of a photon, which excites the azobenzene molecule from its ground electronic state (S₀) to an excited state, typically the first (S₁) or second (S₂) singlet excited state. The subsequent relaxation and isomerization pathways are dictated by the nature of the excited state and the topology of the potential energy surfaces.

-

Rotation Mechanism: This pathway involves the twisting of the molecule around the central N=N double bond. Upon excitation, the π-bond of the azo group is weakened, facilitating rotation around the CNNC dihedral angle. The molecule then relaxes to a "twisted" conical intersection with the ground state, from which it can decay to either the trans or cis isomer. Nonadiabatic dynamics simulations suggest that upon S₁ (n→π*) excitation, the isomerization predominantly occurs through a rotational motion of the central CNNC moiety.[1]

-

Inversion Mechanism: This mechanism proposes an in-plane "bending" motion of one of the phenyl rings relative to the N=N bond. The NNC bond angle changes significantly, leading to a transition state where one of the nitrogen atoms approaches a linear geometry. Theoretical studies have indicated that in the ground state (S₀), the inversion pathway is energetically preferred over rotation.[2]

-

Concerted Inversion: A variation of the inversion mechanism, termed concerted inversion, has also been proposed, particularly for isomerization occurring after excitation to the S₂ state. This pathway involves the simultaneous in-plane movement of both phenyl rings.

The prevailing view is that the operative mechanism is dependent on the initial excited state. Excitation to the S₁ (n→π) state is widely believed to favor the rotation mechanism.[2] In contrast, upon excitation to the more intense S₂ (π→π) state, a rapid internal conversion to the S₁ state occurs, followed by isomerization.[2] However, some theories propose that an additional relaxation channel, potentially involving a concerted inversion pathway, may open up after S₂ excitation, which could explain the observed differences in quantum yields between S₁ and S₂ excitation.[2]

Thermal Isomerization

The cis isomer of azobenzene is thermodynamically less stable than the trans isomer. Consequently, it can thermally relax back to the trans form in the dark. This process, known as thermal back-isomerization or cis-to-trans thermal isomerization, is a crucial consideration for applications where the stability of the cis state is important. Theoretical and experimental studies have shown that the thermal isomerization from cis to trans in the ground state predominantly follows the inversion pathway.[2] More recent research also suggests the involvement of intersystem crossing to the triplet state (T₁) as a competing or even dominant mechanism for thermal isomerization in some substituted azobenzenes.

Quantitative Data Summary

The efficiency and kinetics of azobenzene isomerization are described by several key quantitative parameters. The following tables summarize representative experimental and computational values for unsubstituted azobenzene. It is important to note that these values can be significantly influenced by factors such as solvent polarity, viscosity, and substitution on the phenyl rings.

Table 1: Photoisomerization Quantum Yields (Φ)

| Isomerization | Excitation | Wavelength (nm) | Solvent | Quantum Yield (Φ) | Reference |

| trans → cis | S₁ (n→π) | ~430 | Hexane | 0.20 - 0.27 | [3][4] |

| trans → cis | S₂ (π→π) | ~320 | Hexane | 0.09 - 0.12 | [3][4] |

| cis → trans | S₁ (n→π) | ~430 | Hexane | ~0.53 | [5] |

| cis → trans | S₂ (π→π) | ~280 | Hexane | ~0.25 | [5] |

Table 2: Excited-State Lifetimes (τ)

| Isomer | Excited State | Solvent | Lifetime (τ) | Reference |

| trans | S₂ (ππ) | Hexane | 0.9 ± 0.2 ps | [6] |

| trans | S₂ (ππ) | Acetonitrile | 1.2 ± 0.2 ps | [6] |

| trans | S₁ (nπ) | Hexane | 13 ± 1 ps | [6] |

| trans | S₁ (nπ) | Acetonitrile | 16 ± 1 ps | [6] |

| cis | S₁ (nπ*) | Hexane | 0.1 and 1 ps | [7][8] |

Table 3: Thermal Isomerization Activation Energies (Ea)

| Isomerization | Method | Solvent/Environment | Activation Energy (Ea) | Reference |

| cis → trans | Experimental (IR) | MOF | 1.09 ± 0.09 eV | [9] |

| cis → trans | Experimental | Ethanol | 1.34 eV | [10] |

| cis → trans | Experimental | DMSO | 1.17 eV | [10] |

| cis → trans | Computational (DFT) | Gas Phase | ~26 kcal/mol | [1] |

Experimental and Computational Protocols

The elucidation of azobenzene isomerization mechanisms relies on a synergistic combination of advanced experimental techniques and high-level computational methods.

Key Experimental Techniques

1. Femtosecond Transient Absorption Spectroscopy

This technique is a cornerstone for studying the ultrafast dynamics of photoinduced processes.

-

Principle: A short "pump" laser pulse excites the sample, and a delayed "probe" pulse monitors the changes in absorption as a function of time. By varying the delay between the pump and probe pulses, the evolution of the excited states and the formation of intermediates can be tracked on a femtosecond to picosecond timescale.

-

Typical Protocol:

-

A solution of azobenzene in a suitable solvent (e.g., hexane, acetonitrile) is prepared at a concentration that provides an optimal optical density at the excitation wavelength.

-

The output of a femtosecond laser system (e.g., a Ti:sapphire laser) is split into two beams: the pump and the probe.

-

The pump beam is directed through an optical parametric amplifier (OPA) to generate the desired excitation wavelength (e.g., ~320 nm for S₂ excitation or ~430 nm for S₁ excitation).

-

The probe beam is focused into a nonlinear crystal (e.g., CaF₂) to generate a white-light continuum, which serves as the broadband probe.

-

The pump and probe beams are focused and overlapped on the sample cell.

-

The transmitted probe light is collected by a spectrometer with a CCD detector.

-

Transient absorption spectra are recorded at various time delays between the pump and probe pulses, controlled by a motorized delay stage.

-

The data is analyzed to extract kinetic information, such as excited-state lifetimes and the rates of formation of different species.[6][11][12]

-

Core Computational Methods

1. Time-Dependent Density Functional Theory (TD-DFT)

TD-DFT is a widely used quantum chemical method for calculating the excited-state properties of molecules.

-

Principle: It extends the ground-state DFT formalism to describe electronic excitations. By solving the time-dependent Kohn-Sham equations, one can obtain vertical excitation energies, oscillator strengths, and excited-state potential energy surfaces.

-

Typical Protocol:

-

The ground-state geometry of the trans or cis isomer is optimized using a suitable DFT functional (e.g., B3LYP, PBE0, CAM-B3LYP) and basis set (e.g., 6-311+G(d,p)).[13][14]

-

Vibrational frequency analysis is performed to confirm that the optimized structure is a true minimum on the potential energy surface.

-

Vertical excitation energies and oscillator strengths are calculated using TD-DFT at the optimized ground-state geometry.

-

To explore the isomerization pathways, potential energy surface scans are performed by systematically varying key coordinates, such as the CNNC dihedral angle (for rotation) or the NNC bond angle (for inversion), while optimizing the remaining degrees of freedom.

-

The energies of the ground and excited states are calculated at each point along the scan to map out the potential energy surfaces.

-

Transition state searches can be performed to locate the energy barriers for isomerization in both the ground and excited states.

-

2. Complete Active Space Self-Consistent Field (CASSCF) and Multireference Methods (e.g., CASPT2)

For systems where electron correlation is crucial and multiple electronic states are close in energy, such as near conical intersections, single-reference methods like TD-DFT may be inadequate. Multireference methods like CASSCF and its second-order perturbation theory correction (CASPT2) provide a more accurate description.

-

Principle: CASSCF optimizes both the molecular orbitals and the configuration interaction coefficients within a predefined "active space" of orbitals and electrons that are most important for the process being studied. CASPT2 then adds dynamic electron correlation on top of the CASSCF wavefunction.

-

Typical Protocol:

-

Selection of an appropriate active space is critical. For azobenzene isomerization, the active space typically includes the π and π* orbitals of the N=N bond and the non-bonding orbitals of the nitrogen atoms.[15][16]

-

State-averaged CASSCF calculations are often performed to obtain a balanced description of the ground and multiple excited states simultaneously.

-

Geometry optimizations of minima, transition states, and conical intersections are carried out at the CASSCF level.

-

Single-point energy calculations using a more accurate method like CASPT2 are performed at the CASSCF-optimized geometries to obtain more reliable energy differences and barrier heights.[3]

-

Conclusion

The theoretical models of azobenzene isomerization provide a robust framework for understanding and predicting the photochromic behavior of this versatile class of molecular switches. The interplay between rotational and inversional pathways, governed by the nature of the excited states, offers a nuanced picture of the isomerization dynamics. Continued advancements in both ultrafast spectroscopy and computational chemistry will undoubtedly further refine these models, paving the way for the development of next-generation photoresponsive systems with enhanced efficiency, selectivity, and functionality for applications in research, medicine, and materials science.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scispace.com [scispace.com]

- 4. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 5. pubs.aip.org [pubs.aip.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Photoisomerization dynamics and pathways of trans- and cis-azobenzene in solution from broadband femtosecond spectroscopies and calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Revealing the activation barrier for the on-surface thermal-induced cis → trans isomerization of azobenzene derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. On the Computational Design of Azobenzene-Based Multi-State Photoswitches - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Aryl Azo Compounds for Researchers, Scientists, and Drug Development Professionals

Introduction: Aryl azo compounds, characterized by the presence of one or more azo groups (-N=N-) connecting aromatic rings, represent a significant and versatile class of organic molecules. Their discovery dates back to the 19th century, initially revolutionizing the dye and pigment industry with their vibrant and tunable colors.[1] Beyond their traditional use as colorants, the unique physicochemical properties of aryl azo compounds, such as their stability, photochromism, and biological activity, have propelled them into the forefront of modern research and development, particularly in the pharmaceutical and material sciences. This guide provides a comprehensive overview of the core aspects of aryl azo compounds, including their synthesis, key properties, and burgeoning applications in drug development, supplemented with detailed experimental protocols and data for practical reference.

Core Properties and Characteristics

Aryl azo compounds are typically crystalline solids with distinct colors, a consequence of the extended π-conjugation across the aromatic rings and the azo bridge.[1] This delocalized electron system is responsible for their strong absorption in the visible region of the electromagnetic spectrum. A key feature of many aryl azo compounds is their ability to undergo reversible cis-trans photoisomerization upon irradiation with light of a specific wavelength, a property that is being harnessed for the development of molecular switches and photosensitive materials. From a biological perspective, certain aryl azo compounds have demonstrated a range of activities, including antibacterial, antiviral, and cytotoxic effects, making them promising candidates for therapeutic development.[2]

Data Presentation: A Comparative Overview of Aryl Azo Compound Properties

To facilitate a comparative analysis of key characteristics, the following tables summarize essential quantitative data for a selection of aryl azo compounds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | λmax (nm) | Solvent | Reference |

| Azobenzene | C₁₂H₁₀N₂ | 182.22 | 68 | 320 (π-π), 440 (n-π) | Ethanol | [3] |

| Methyl Orange | C₁₄H₁₄N₃NaO₃S | 327.33 | >300 | 507 (acidic), 464 (basic) | Water | - |

| 4-Hydroxyazobenzene | C₁₂H₁₀N₂O | 198.22 | 152-155 | 348 | Ethanol | - |

| 4-Aminoazobenzene | C₁₂H₁₁N₃ | 197.24 | 123-126 | 385 | Ethanol | - |

| 4-Nitroazobenzene | C₁₂H₉N₃O₂ | 227.22 | 134-136 | 325 | Ethanol | - |

Table 1: Physicochemical Properties of Selected Aryl Azo Compounds. This table provides a summary of the fundamental physical and spectroscopic properties of several common aryl azo compounds.

| Starting Aniline | Coupling Agent | Reaction Conditions | Yield (%) | Reference |

| Aniline | Phenol | Mildly acidic/neutral pH, 0-5 °C | Moderate (e.g., 58%) | [4] |

| Aniline | 1-Naphthol | Mildly acidic/neutral pH, 0-5 °C | 96 | [4] |

| Aniline | 2-Naphthol | Mildly acidic/neutral pH, 0-5 °C | 81 | [4] |

| Aniline | Benzene | Lewis acid catalyst may be needed | 4 | [4] |

| Aniline | Toluene | Lewis acid catalyst may be needed | 11 | [4] |

| 2-Chloroaniline | Acetoacetanilide | Room temperature, DES-Ethanol | 86 | [5] |

Table 2: Representative Yields of Azo Coupling Reactions. This table illustrates the variability in reaction yields depending on the coupling partners and reaction conditions. Electron-donating groups on the coupling agent generally lead to higher yields.[4]

| Compound | Solvent | Solubility | Reference |

| Azobenzene | Water | 6.4 mg/L at 25 °C | [3] |

| Azobenzene | Ethanol | 4.2 g/100 mL at 20 °C | [3] |

| Azobenzene | Diethyl ether | Soluble | [3] |

| Azobenzene | Glacial Acetic Acid | Soluble | [3] |

| C.I. Disperse Red 1 | Supercritical CO₂ (353.15 K) | Varies with pressure | [6] |

| C.I. Disperse Red 13 | Supercritical CO₂ (353.15 K) | Varies with pressure | [6] |

| C.I. Disperse Red 82 | Supercritical CO₂ (353.15 K) | Varies with pressure | [6] |

Table 3: Solubility Data for Selected Aryl Azo Compounds. This table highlights the general solubility characteristics of azobenzene in common solvents and the pressure-dependent solubility of some disperse azo dyes in supercritical carbon dioxide.

Experimental Protocols

Detailed methodologies for the synthesis of aryl azo compounds are crucial for reproducible research. Below are protocols for two common synthetic routes.

Experimental Protocol 1: Synthesis of Methyl Orange via Diazotization-Coupling Reaction

Objective: To synthesize the azo dye Methyl Orange from sulfanilic acid and N,N-dimethylaniline.

Materials:

-

Sulfanilic acid monohydrate

-

Anhydrous sodium carbonate

-

Sodium nitrite (NaNO₂)

-

N,N-dimethylaniline

-

Concentrated hydrochloric acid (HCl)

-

Glacial acetic acid

-

Sodium hydroxide (NaOH) solution (10% w/v)

-

Sodium chloride (NaCl)

-

Deionized water

-

Ice

Procedure:

Part A: Diazotization of Sulfanilic Acid

-

In a 250 mL Erlenmeyer flask, dissolve 5.25 g of sulfanilic acid monohydrate and 1.33 g of anhydrous sodium carbonate in 50 mL of deionized water, warming gently to facilitate dissolution.

-

Cool the resulting solution to 15 °C in an ice bath.

-

Add a solution of 1.85 g of sodium nitrite in 5 mL of deionized water to the cooled sulfanilic acid solution.

-

In a separate 400 mL beaker, prepare a mixture of 5.25 mL of concentrated hydrochloric acid and approximately 30 g of crushed ice.

-

Slowly and with constant stirring, add the sulfanilic acid/sodium nitrite solution to the ice-cold hydrochloric acid. A fine precipitate of the diazonium salt will form. The temperature should be maintained between 0-5 °C throughout the addition.

-

After 15 minutes, test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If the test is negative, add a small amount of sodium nitrite solution until a positive test is obtained.

Part B: Azo Coupling

-

In a small beaker, prepare the coupling agent solution by dissolving 3.03 g of N,N-dimethylaniline in 1.5 mL of glacial acetic acid.

-

Add the N,N-dimethylaniline solution to the cold diazonium salt suspension with vigorous stirring. A reddish-purple solid should begin to form.

-

Allow the mixture to stand for 10 minutes in the ice bath.

-

Slowly add 35 mL of 10% sodium hydroxide solution while stirring. The color of the mixture will change to a bright orange as the sodium salt of Methyl Orange precipitates.

-

Heat the mixture to boiling to dissolve the precipitate, then add 5 g of sodium chloride to salt out the product.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystallization.

-

Collect the Methyl Orange crystals by vacuum filtration, wash with a small amount of cold saturated sodium chloride solution, and then with a small amount of cold water.

-

Recrystallize the crude product from a minimum amount of hot water to obtain purified Methyl Orange. Dry the crystals in an oven at 100 °C.

Experimental Protocol 2: Synthesis of Azoxybenzene via Reductive Coupling of Nitrobenzene

Objective: To synthesize azoxybenzene from nitrobenzene using a reducing agent.

Materials:

-

Nitrobenzene

-

Diisopropylethylamine (DIPEA)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

-

Hexanes

Procedure:

-

To a solution of nitrosobenzene (0.2 mmol, 21 mg) and DIPEA (0.05 mmol, 7 mg) in 2 mL of H₂O, stir the mixture at room temperature for 16 hours.[7]

-

Dilute the reaction mixture with 5 mL of H₂O and extract with ethyl acetate (3 x 10 mL).[7]

-

Combine the organic layers and dry over anhydrous MgSO₄.[7]

-

Filter the solution and concentrate under reduced pressure to obtain the crude product.[7]

-

Purify the crude product by flash column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford the desired azoxybenzene.[7]

Visualization of Aryl Azo Compounds in Biological Pathways

The expanding role of aryl azo compounds in drug development necessitates an understanding of their interactions with biological systems at a molecular level. Certain aryl azo compounds have been identified as inhibitors of key signaling pathways implicated in cancer, such as the STAT3 pathway.

Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in a wide range of human cancers, promoting cell proliferation, survival, and angiogenesis.[1] The dimerization of STAT3, mediated by its SH2 domain, is a critical step for its activation and subsequent translocation to the nucleus.[8] Some novel aryl azo compounds have been designed to target and inhibit this dimerization process.

Below is a DOT language script and the corresponding diagram illustrating the inhibitory action of a hypothetical aryl azo compound on the STAT3 signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. digital.library.unt.edu [digital.library.unt.edu]

- 3. Meta-Substituted Asymmetric Azobenzenes: Insights into Structure–Property Relationship [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Selective Inhibition of STAT3 Phosphorylation Using a Nuclear-Targeted Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

The Core Principles of Photochromism in Azobenzenes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract